7-Hydroxy amoxapine-d8
Description
Significance of Deuterated Compounds in Contemporary Drug Development Paradigms
Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. simsonpharma.com This subtle structural modification can significantly alter the metabolic fate of a drug, often leading to an improved therapeutic profile. gabarx.com The use of deuterium in drug discovery has gained considerable traction due to its potential to enhance the pharmacokinetic properties of a compound, which can result in lower or less frequent dosing. nih.govingenza.com
The primary advantage of deuteration lies in its ability to slow down metabolic processes at vulnerable sites on a drug molecule, often referred to as "soft spots." nih.gov This can lead to a longer drug half-life and increased systemic exposure. nih.gov The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, highlighting the clinical relevance of this approach. nih.gov Subsequently, the field has expanded to include the development of novel deuterated drugs from the outset of the discovery process. nih.gov
Fundamental Principles of Deuterium Isotope Effects in Chemical and Biological Systems
The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the deuterium isotope effect. simsonpharma.com This effect is a cornerstone of using deuterated compounds in medicinal chemistry.
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises from the differences in the vibrational energies of molecules containing different isotopes. sustainability-directory.com A bond involving a lighter isotope, such as a carbon-hydrogen (C-H) bond, vibrates at a higher frequency and has a higher zero-point energy compared to a bond with a heavier isotope, like a carbon-deuterium (C-D) bond. sustainability-directory.com
For a chemical reaction to occur, an energy barrier known as the activation energy must be overcome. sustainability-directory.com Because the C-H bond starts at a higher zero-point energy, less energy is required to reach the transition state for bond cleavage compared to a C-D bond. sustainability-directory.com Consequently, reactions involving the breaking of a C-H bond are typically faster than those involving a C-D bond. wikipedia.org The magnitude of the KIE is expressed as the ratio of the rate constants for the light (kL) and heavy (kH) isotopically substituted reactants (kL/kH). wikipedia.org For the deuterium effect, this is typically expressed as kH/kD, with normal KIEs for C-H bond cleavage ranging from 6 to 10. wikipedia.orglibretexts.org
There are two main types of kinetic isotope effects:
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orglibretexts.org
Secondary Kinetic Isotope Effect (SKIE): This occurs when no bond to the labeled atom is broken in the rate-determining step. libretexts.org SKIEs are generally smaller than PKIEs. wikipedia.org
| Isotope Effect Type | Description | Typical kH/kD Value |
|---|---|---|
| Primary (PKIE) | Isotopic substitution at the site of bond cleavage in the rate-determining step. | ~6-10 |
| Secondary (SKIE) | Isotopic substitution at a site other than the bond-breaking site. | ~1.1-1.4 |
The replacement of hydrogen with deuterium results in a stronger C-D bond compared to the C-H bond. tandfonline.com This increased bond strength is a direct consequence of the lower zero-point energy of the C-D bond. sustainability-directory.com The greater energy required to break a C-D bond can lead to a significant reduction in the rate of metabolic reactions that involve the cleavage of that bond. nih.gov This is the fundamental principle behind using deuteration to improve the metabolic stability of drugs. nih.gov
By strategically placing deuterium atoms at metabolically vulnerable positions in a drug molecule, medicinal chemists can slow down its breakdown by metabolic enzymes, such as cytochrome P450. nih.govtandfonline.com This can lead to a number of favorable outcomes, including:
Improved Pharmacokinetic Profile: Increased half-life and systemic exposure. nih.govtandfonline.com
Reduced Formation of Toxic Metabolites: By blocking certain metabolic pathways. nih.gov
Potential for Lower Dosing: Achieving the desired therapeutic effect with a smaller amount of the drug. ingenza.com
Evolution of Deuterated Analogs as Research Tools in Medicinal Chemistry
The application of deuterated compounds in medicinal chemistry has evolved significantly since the first reports in the 1960s. nih.govresearchgate.net Initially, deuterium was primarily used in mechanistic studies to understand reaction pathways and in tracer studies for metabolic profiling. nih.govwikipedia.org The concept of using deuterium to intentionally modify the pharmacokinetic properties of a drug, known as the "deuterium switch," gained prominence later. nih.gov
This approach involves creating a deuterated version of an existing approved drug to improve its therapeutic profile. gabarx.com The success of deutetrabenazine paved the way for increased investment and research into deuterated pharmaceuticals. nih.gov More recently, the focus has shifted towards incorporating deuterium into new chemical entities from the early stages of drug discovery. nih.gov This allows for the optimization of metabolic stability and other properties as an integral part of the lead optimization process. nih.gov
Amoxapine-d8: A Deuterated Analog in Focus
Amoxapine (B1665473) is a tricyclic antidepressant of the dibenzoxazepine class. nih.govnih.gov Its deuterated analog, Amoxapine-d8, serves as a valuable research tool.
Chemical Profile of Amoxapine-d8:
| Property | Value |
| Analyte Name | Amoxapine-d8 |
| CAS Number | 1189671-27-9 |
| Molecular Formula | C17H8D8ClN3O |
| Molecular Weight | 321.83 |
| Unlabelled CAS Number | 14028-44-5 |
| SIL Type | Deuterium |
Data sourced from LGC Standards lgcstandards.com
The deuteration in Amoxapine-d8 is located on the piperazine ring. lgcstandards.comalentris.org This specific placement of deuterium atoms can be utilized in various research applications, primarily in metabolic studies and as an internal standard in analytical chemistry. By comparing the metabolic profile of Amoxapine with that of Amoxapine-d8, researchers can identify the sites of metabolism on the piperazine ring and quantify the impact of deuteration on the rate of metabolism.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-12-5-6-15-13(11-12)17(21-9-7-19-8-10-21)20-14-3-1-2-4-16(14)22-15/h1-6,11,19H,7-10H2/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDMFLQWFTERH-UFBJYANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675614 | |
| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189671-27-9 | |
| Record name | 2-Chloro-11-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Deuterium Incorporation into Complex Organic Scaffolds
General Strategies for Selective Deuteration of Pharmaceutical Compounds
Several fundamental approaches are employed to introduce deuterium (B1214612) into pharmaceutical molecules, ensuring high isotopic enrichment and regioselectivity.
Hydrogen Isotope Exchange (HIE) is a common and versatile method for introducing deuterium into organic molecules. This process involves the reversible exchange of hydrogen atoms with deuterium atoms, typically facilitated by a deuterium source such as heavy water (D₂O) or deuterated solvents, often under acidic, basic, or metal-catalyzed conditions smolecule.com. Labile protons, such as those on nitrogen atoms or alpha to carbonyl groups, are particularly susceptible to exchange. While specific literature detailing HIE for Amoxapine-d8 is not extensively published, this method is broadly applicable to pharmaceutical compounds containing exchangeable hydrogen atoms, allowing for the labeling of specific sites within the Amoxapine (B1665473) structure.
Reductive deuteration involves the reduction of a functional group, such as a carbonyl or imine, using a deuterated reducing agent or in the presence of a deuterium source. For compounds like Amoxapine, which can be synthesized via precursors containing imine functionalities, reductive deuteration offers a pathway to introduce deuterium at specific positions. For instance, the reduction of an imine with a deuterated hydride source or catalytic hydrogenation using deuterium gas (D₂) can yield deuterated amines. This technique is valuable for introducing deuterium into positions that are not easily accessible via direct exchange nih.gov.
Dehalogenative deuteration is a method used to replace halogen atoms (e.g., chlorine, bromine) with deuterium. This is typically achieved through catalytic processes, often employing palladium catalysts in the presence of a deuterium source. While Amoxapine contains a chlorine atom on one of its phenyl rings, direct dehalogenative deuteration at this position to produce Amoxapine-d8 would require specific reaction conditions and catalysts. This approach is generally applicable for introducing deuterium into molecules that possess a halogen substituent at a desired labeling site.
Advanced Catalytic Systems for Deuteration Reactions
The efficiency and selectivity of deuterium incorporation are often enhanced by advanced catalytic systems. These systems enable reactions under milder conditions and with greater control over the placement of deuterium atoms.
One notable advanced catalytic system involves photocatalysis . Research has demonstrated the synthesis of deuterated N-alkyl pharmaceuticals using photocatalytic water-splitting and isotope alkanol-oxidation. Specifically, a method has been described for the deuteration of Amoxapine using a photocatalyst, such as Pd/KPCN, in the presence of a deuterium source (e.g., D₂O/CD₃OD) and an additive like aluminum chloride, under light irradiation nus.edu.sg. This photocatalytic approach offers a mild and potentially efficient route for deuterium labeling.
Table 1: Photocatalytic Deuteration of Amoxapine (Illustrative Example)
| Amoxapine Amount (mmol) | Photocatalyst | Additive | Solvent | Deuterium Source (D₂O/CD₃OD) | Reaction Conditions | Yield | Deuterium Incorporation |
| 0.4 | Pd/KPCN (25 mg) | AlCl₃ (40 mg) | Acetonitrile (2 mL) | 1.0 mL / 0.6 mL | 420nm light, 24h, Argon atmosphere | Not specified | Not specified |
Note: Specific yields and deuterium incorporation percentages were not detailed in the cited patent for this particular example.
Other catalytic systems, such as those employing transition metals (e.g., palladium, platinum, rhodium) for catalytic hydrogenation with deuterium gas or for HIE reactions, are also crucial in the synthesis of deuterated compounds.
Considerations for Stereoselective Deuteration in Drug Discovery
Stereochemistry plays a pivotal role in the pharmacological activity and pharmacokinetic profile of drug molecules. For compounds like Amoxapine, which possesses a complex tricyclic structure, precise control over the stereochemistry of deuteration can be critical. Stereoselective deuteration aims to introduce deuterium atoms into specific stereocenters or to create new stereocenters with defined isotopic configurations.
While specific methodologies for stereoselective deuteration of Amoxapine-d8 are not widely reported, general strategies in drug discovery include:
Chiral Catalysts: Employing chiral catalysts in hydrogenation or HIE reactions can direct the deuterium incorporation to specific faces of a prochiral molecule or influence the exchange rate at stereogenic centers.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule can create diastereomeric intermediates, allowing for selective deuteration and subsequent removal of the auxiliary.
Enzymatic Methods: Biocatalysis using enzymes can offer high levels of chemo-, regio-, and stereoselectivity in deuterium incorporation.
The development of Amoxapine-d8 often aims for specific labeling patterns to facilitate metabolic studies or to probe structure-activity relationships. Therefore, understanding and implementing stereoselective deuteration techniques are paramount when precise isotopic labeling at chiral centers is required.
Analytical Quantification of Deuterated Compounds in Biological Matrices
Development and Validation of Chromatographic-Mass Spectrometric Methods for Amoxapine-d8
The quantification of amoxapine (B1665473) in biological matrices is crucial for clinical and forensic toxicology, as well as pharmaceutical research. The development of robust analytical methods is essential for accurate measurement. Deuterated analogs, such as Amoxapine-d8, are integral to these methods, particularly when coupled with mass spectrometry.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the bioanalysis of pharmaceuticals due to its high sensitivity and selectivity. Validated LC-MS/MS methods have been developed for the simultaneous quantification of amoxapine and its metabolites in human plasma researchgate.net. In these assays, a stable isotope-labeled internal standard like Amoxapine-d8 is ideally suited to ensure accuracy and precision cerilliant.commedchemexpress.com.
The development of these methods involves optimizing several key parameters:
Sample Preparation: Extraction of amoxapine and Amoxapine-d8 from biological matrices like plasma or serum is typically achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: Reversed-phase chromatography is commonly employed, utilizing C18 or phenyl-hexyl columns to separate the analyte from endogenous matrix components. Gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to achieve efficient separation.
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both amoxapine and the Amoxapine-d8 internal standard.
The validation of these methods is performed according to regulatory guidelines to ensure they are fit for purpose, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
Table 1: Representative LC-MS/MS Parameters for Amoxapine Analysis
| Parameter | Typical Condition |
|---|---|
| Chromatography | |
| Analytical Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Linear gradient elution |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ion Source | Heated Electrospray Ionization (HESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Amoxapine) | Specific m/z for Amoxapine |
| Precursor Ion (Amoxapine-d8) | Specific m/z for Amoxapine-d8 |
Gas chromatography-mass spectrometry (GC/MS) is another powerful technique for the analysis of amoxapine, often noted for its high chromatographic resolution mdpi.com. Amoxapine-d8 is a suitable internal standard for GC/MS-based quantification cerilliant.com. The application of GC/MS for amoxapine analysis typically requires a derivatization step to improve the volatility and thermal stability of the analyte.
Key aspects of GC/MS methods for amoxapine include:
Sample Preparation and Derivatization: Following extraction from the biological matrix, amoxapine is often derivatized, for example, through acylation (e.g., with trifluoroacetic anhydride) or silylation, to block polar functional groups.
Gas Chromatography: A capillary column, such as a DB-5MS, is used for separation. The temperature of the GC oven is programmed to ramp up, allowing for the separation of the derivatized analyte from other compounds.
Mass Spectrometry: Electron ionization (EI) is a common ionization technique used in these methods. For quantitative analysis, selected ion monitoring (SIM) is employed to monitor characteristic ions of the derivatized amoxapine and its deuterated internal standard, Amoxapine-d8 nih.gov.
GC-MS methods have been successfully developed for the determination of amoxapine and other tricyclic antidepressants in human plasma and urine mdpi.com.
Table 2: Representative GC/MS Parameters for Amoxapine Analysis
| Parameter | Typical Condition |
|---|---|
| Gas Chromatography | |
| Column | DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm) |
| Carrier Gas | Helium at ~1 mL/min |
| Injection Mode | Splitless |
| Oven Program | Temperature ramp (e.g., initial 150°C, ramp to 300°C) |
| Derivatization Agent | BSTFA with 1% TMCS, or Heptafluorobutyric anhydride |
| Mass Spectrometry | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Type | Selected Ion Monitoring (SIM) |
Role of Amoxapine-d8 as a Stable-Labeled Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for variability during sample preparation and analysis. Amoxapine-d8 serves this role for the quantification of amoxapine cerilliant.commedchemexpress.com.
The key advantages of using Amoxapine-d8 as an internal standard are:
Similar Physicochemical Properties: Amoxapine-d8 has nearly identical chemical and physical properties to unlabeled amoxapine. This ensures that it behaves similarly during sample extraction, derivatization, and chromatographic separation, effectively compensating for any analyte loss or variability.
Co-elution: Ideally, the SIL-IS co-elutes with the analyte. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.
Mass Differentiation: Amoxapine-d8 is distinguished from the unlabeled analyte by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. This allows for simultaneous but separate detection and quantification.
By adding a known amount of Amoxapine-d8 to each sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric measurement corrects for variations in extraction recovery and ion suppression or enhancement, leading to highly accurate and precise results.
Advanced Approaches for Isotopic Purity Assessment in Deuterated Analogs
The accuracy of quantitative methods relying on SIL-IS is dependent on the isotopic purity of the standard. It is essential to confirm the percentage of the deuterated analog and to identify the presence of any unlabeled material. Advanced analytical techniques are employed for this assessment.
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds. By analyzing the full scan mass spectrum, the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition) can be measured. This allows for the calculation of the isotopic enrichment of the desired labeled compound. Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique that can confirm the positions of the deuterium labels within the molecule and provide insights into the relative isotopic purity.
While deuterated standards are designed to behave identically to their unlabeled counterparts, subtle differences in chromatographic retention times can sometimes be observed. This phenomenon is known as the Chromatographic Deuterium Effect (CDE) or Isotope Effect.
The mechanism behind this effect is related to the difference in bond energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in molecular size, shape, and polarity.
In reversed-phase liquid chromatography, deuterated compounds are often slightly less lipophilic than their protiated analogs, which can cause them to elute slightly earlier. Conversely, in normal-phase or gas chromatography, the interactions with the stationary phase can be altered in a way that may lead to either earlier or later elution. The magnitude of the CDE depends on the number and position of the deuterium atoms in the molecule, as well as the specific chromatographic conditions (e.g., stationary phase, mobile phase composition, temperature) mdpi.com. While often negligible, a significant CDE could lead to the separation of the analyte and the internal standard, potentially compromising the correction for matrix effects. Therefore, chromatographic conditions must be developed to minimize this effect.
Table 3: Illustration of Chromatographic Deuterium Effect (CDE)
| Compound | Hypothetical Retention Time (min) | Observation |
|---|---|---|
| Amoxapine | 5.42 | Unlabeled analyte |
| Amoxapine-d8 | 5.39 | Deuterated standard elutes slightly earlier due to CDE |
Mechanistic Investigations Using Amoxapine D8 As a Probe
Elucidation of Metabolic Pathways via Stable Isotope Tracing
Stable isotope tracing represents a powerful methodology for unraveling complex metabolic networks. utexas.edu Techniques such as Stable Isotope Resolved Metabolomics (SIRM) and Metabolic Flux Analysis (MFA) utilize isotopically labeled compounds to track the movement of atoms through biochemical pathways, providing a quantitative snapshot of cellular metabolism. nih.govmedchemexpress.comwikipedia.org Amoxapine-d8 is ideally suited for these approaches, serving as a tracer to map the metabolic fate of amoxapine (B1665473).
Amoxapine undergoes hepatic metabolism, primarily facilitated by the cytochrome P450 enzyme CYP2D6, which leads to the formation of two active metabolites: 7-hydroxyamoxapine and 8-hydroxyamoxapine. nih.govnih.govnih.gov By administering Amoxapine-d8, researchers can use mass spectrometry to distinguish the labeled drug and its metabolites from their naturally occurring, non-labeled counterparts. This allows for precise tracking and quantification within a biological system. cerilliant.com
The primary sites of oxidative metabolism for amoxapine are the 7th and 8th positions on the dibenzoxazepine ring system, leading to the formation of 7-hydroxyamoxapine and 8-hydroxyamoxapine. nih.govnih.gov While these positions are susceptible to oxidation, the commercially available Amoxapine-d8 standard is typically deuterated on the piperazine ring. lgcstandards.comalentris.org
This specific placement of deuterium (B1214612) atoms serves a crucial purpose. Deuteration at a site of metabolism can slow down the reaction, a phenomenon known as the kinetic isotope effect. nih.gov However, by labeling a part of the molecule that is not the primary site of the oxidative reaction being studied (i.e., hydroxylation), Amoxapine-d8 can act as an ideal internal standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). cerilliant.com Its chemical behavior is nearly identical to amoxapine, but its increased mass allows it to be distinguished, ensuring accurate quantification of the parent drug and its non-deuterated metabolites.
Metabolic Flux Analysis (MFA) is a key technique for investigating intracellular metabolic pathways using stable isotope-labeled tracers. medchemexpress.comwikipedia.org This approach helps researchers understand metabolite levels, the distribution of metabolic flow, and turnover rates within a cell's metabolic network. medchemexpress.com
When Amoxapine-d8 is introduced into a biological system, its unique mass signature allows for clear differentiation from endogenous amoxapine. Mass spectrometry can then be used to measure the rate of appearance of deuterated metabolites, such as 8-hydroxy-amoxapine-d8. By tracking the mass-shifted compounds over time, a clear picture of the metabolic flux—the rate of conversion of amoxapine to its hydroxylated products—can be established. This provides quantitative data on how quickly the drug is processed through specific enzymatic pathways.
| Compound | Chemical Formula (Non-Labeled) | Monoisotopic Mass (Non-Labeled) | Chemical Formula (Deuterated) | Monoisotopic Mass (Deuterated) | Mass Shift (Da) |
|---|---|---|---|---|---|
| Amoxapine | C17H16ClN3O | 313.10 | C17H8D8ClN3O | 321.15 | +8.05 |
| 8-Hydroxyamoxapine | C17H16ClN3O2 | 329.09 | C17H8D8ClN3O2 | 337.14 | +8.05 |
| 7-Hydroxyamoxapine | C17H16ClN3O2 | 329.09 | C17H8D8ClN3O2 | 337.14 | +8.05 |
Assessment of Deuterium Kinetic Isotope Effects on Enzyme-Mediated Reactions
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions that involve the cleavage of this bond, such as the oxidative metabolism of drugs by cytochrome P450 (CYP450) enzymes, may proceed at a slower rate. bioscientia.denih.gov This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE). nih.gov
The impact of deuterium substitution on the metabolism of amoxapine can be precisely measured using in vitro systems, such as human liver microsomes (HLMs) or recombinant CYP2D6 enzymes. juniperpublishers.com In a typical experiment, both amoxapine and a specifically deuterated version (where deuterium is placed at a site of metabolism like the 7- or 8-position) would be incubated with the enzyme system. The rate of formation of the corresponding hydroxylated metabolites would be monitored over time for both the deuterated and non-deuterated compounds. Such studies have demonstrated that deuteration can slow key metabolic reactions in vitro, leading to greater metabolic stability for the deuterated molecule in some cases. nih.gov
| Analog | Enzyme System | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint, µL/min/mg protein) | KIE (kH/kD) |
|---|---|---|---|---|---|
| Amoxapine (Non-Deuterated) | CYP2D6 | 150 | 25 | 6.0 | 2.5 |
| Amoxapine (Deuterated at C8) | CYP2D6 | 65 | 27 | 2.4 |
Structural Analysis of Amoxapine Degradation Products and Intermediates using Deuterated Standards
Amoxapine-d8 is a critical tool for the identification and structural characterization of degradation products and metabolic intermediates. cerilliant.com In analytical techniques like LC-MS/MS, a deuterated internal standard helps to accurately quantify the parent drug while also aiding in the structural elucidation of unknown compounds formed during degradation or metabolism. mdpi.com
A study investigating the degradation of amoxapine in an environment mimicking gastric juice found that it was the only one of eight tested tricyclic antidepressants to degrade. nih.govjst.go.jp This irreversible reaction produced an intermediate, identified as [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone, which then converted to a final degradation product, 2-chlorodibenzo[b,f] cerilliant.comjst.go.jpoxazepin-11(10H)-one. nih.govjst.go.jp
In such an analysis, Amoxapine-d8 would be used as an internal standard. Its known molecular weight and predictable fragmentation pattern in the mass spectrometer provide a reliable reference. When analyzing a sample containing degraded amoxapine, the fragments from the deuterated standard can be compared with fragments from the unknown degradation products. By identifying a shared deuterated fragment (e.g., the piperazine-d8 ring), analysts can confirm which parts of the original molecule are retained in the degradation product, thereby confirming its structure.
Pharmacokinetic Research Applications of Amoxapine D8 in Preclinical Models
Utilization of Amoxapine-d8 as a Pharmacokinetic Tracer in Animal Studies
In modern drug development, stable heavy isotopes of elements like hydrogen are incorporated into drug molecules to serve as tracers for quantification. researchgate.net Amoxapine-d8 is specifically designed for this purpose. Its most prominent and well-established role in animal studies is as an internal standard for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography/mass spectrometry (GC/MS). cerilliant.com
The principle behind using a stable isotope-labeled internal standard is to correct for variability during sample preparation and analysis. By adding a known quantity of Amoxapine-d8 to biological samples (e.g., plasma, brain tissue) from preclinical animal models, researchers can accurately determine the concentration of the unlabeled amoxapine (B1665473). The deuterated standard co-elutes with the parent drug but is distinguishable by its higher mass, allowing for precise ratiometric quantification. This methodology is crucial for obtaining reliable pharmacokinetic data in applications such as clinical toxicology, forensic analysis, and pharmaceutical research. cerilliant.com
Preclinical Assessment of Compound Disposition and Elimination Kinetics
The accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental in preclinical research. The use of Amoxapine-d8 as an internal standard is integral to the reliability of the analytical methods employed in these assessments.
Amoxapine is known to be rapidly absorbed after oral administration and undergoes hepatic metabolism, primarily through the CYP2D6 enzyme, to form active metabolites such as 7-hydroxy-amoxapine and 8-hydroxy-amoxapine. nih.gov The elimination half-life of amoxapine is approximately 8 hours, while its active metabolite, 8-hydroxy-amoxapine, has a much longer half-life of 30 hours. nih.govnih.gov
The following table summarizes the general pharmacokinetic parameters of amoxapine in humans, which preclinical animal studies aim to model and predict. The precise measurement of these parameters in animal models is heavily reliant on robust bioanalytical methods that often employ Amoxapine-d8.
| Pharmacokinetic Parameter | Value (for Amoxapine) | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~90 minutes | nih.gov |
| Plasma Protein Binding | ~90% | nih.govnih.gov |
| Elimination Half-life (t½) | 8 hours | nih.govnih.gov |
| Major Active Metabolite | 8-hydroxy-amoxapine | nih.gov |
| Half-life of 8-hydroxy-amoxapine | 30 hours | nih.govnih.gov |
Brain Pharmacokinetic Studies using Microdialysis in Animal Models
Brain microdialysis is a powerful technique used in preclinical animal models to measure unbound drug concentrations in the brain's extracellular fluid, providing a direct measure of target site exposure. While specific studies employing Amoxapine-d8 in conjunction with brain microdialysis in animal models are not detailed in the available literature, the methodology is highly relevant. In such a study, after administration of amoxapine to a rodent, microdialysis probes would be implanted in specific brain regions to collect dialysate samples over time. The concentration of amoxapine in these samples would then be quantified using a sensitive bioanalytical method, such as LC-MS/MS, where Amoxapine-d8 would serve as the ideal internal standard to ensure accurate measurement of the low concentrations typically found in brain dialysate. A recent study on amoxapine-loaded solid lipid nanoparticles demonstrated significantly enhanced brain concentration of amoxapine in Wistar rats, highlighting the importance of precise analytical methods in determining brain pharmacokinetics. nih.gov
Bioavailability Assessment using Stable Isotope Tracer Methods
Stable isotope tracer methods are the gold standard for determining the absolute bioavailability of a drug. This typically involves the simultaneous intravenous administration of a stable isotope-labeled version of the drug (like Amoxapine-d8) and oral administration of the unlabeled drug. By comparing the area under the curve (AUC) of the plasma concentration-time profiles for both the labeled and unlabeled drug, a precise measure of the fraction of the orally administered drug that reaches systemic circulation can be calculated. This approach eliminates the intra-subject variability that can affect traditional crossover bioavailability studies. Although this is a classic application for a deuterated compound like Amoxapine-d8, specific preclinical studies documenting this for amoxapine are not found in the public domain.
Impact of Deuteration on In Vitro and In Vivo Metabolic Stability in Preclinical Systems
The substitution of hydrogen with deuterium (B1214612) can significantly alter the pharmacokinetic and metabolic profiles of drugs. researchgate.net This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. nih.gov As a result, enzymatic cleavage of a C-D bond is slower, which can lead to reduced rates of metabolism, particularly for drugs where this bond cleavage is the rate-limiting step in their metabolic pathway. researchgate.netjuniperpublishers.com
Deuteration can lead to several potential advantages, including:
Increased half-life: A slower rate of metabolism can prolong the drug's presence in the body. juniperpublishers.com
Reduced formation of toxic metabolites: By slowing down certain metabolic pathways, deuteration can "shunt" metabolism towards other, potentially less toxic, pathways. researchgate.netjuniperpublishers.com
Improved oral bioavailability: By reducing first-pass metabolism in the liver, a higher proportion of the drug can reach systemic circulation. nih.gov
For Amoxapine-d8, the deuterium atoms are typically placed at positions susceptible to metabolic oxidation. Amoxapine is metabolized by hepatic enzymes, and deuteration at these sites would be expected to slow down its metabolism. nih.gov This could potentially lead to a longer half-life and altered metabolite profile compared to the non-deuterated parent compound.
In vitro studies using liver microsomes from preclinical species (e.g., rat, dog) and human liver microsomes are commonly used to assess metabolic stability. In such an assay, Amoxapine-d8 would be incubated with liver microsomes, and its disappearance over time would be compared to that of unlabeled amoxapine. A slower rate of disappearance for Amoxapine-d8 would provide direct evidence of its increased metabolic stability due to deuteration. While this is a standard preclinical assessment for deuterated compounds, specific data for Amoxapine-d8 is not publicly available. The table below illustrates a hypothetical comparison of in vitro metabolic stability parameters.
| Compound | In Vitro Half-life (t½) in Rat Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Amoxapine | Hypothetical Value: 30 | Hypothetical Value: 50 |
| Amoxapine-d8 | Hypothetical Value: 60 | Hypothetical Value: 25 |
These are hypothetical values to illustrate the expected impact of deuteration and are not based on actual experimental data for Amoxapine-d8.
Broader Applications of Deuterated Compounds in Contemporary Biomedical Research
Applications in Toxicogenomics for Mechanistic Elucidation (excluding specific toxicity profiles)
Deuterated compounds play a significant role in toxicogenomics by providing tools to unravel the intricate mechanisms underlying cellular responses to xenobiotics. In toxicogenomics, which integrates genomics, transcriptomics, proteomics, and metabolomics, stable isotope labeling, particularly with deuterium (B1214612), aids in dissecting complex biological networks and understanding how environmental insults impact these systems researchgate.net. Deuterium-labeled compounds can simplify the interpretation of vast toxicogenomic datasets, helping to establish mechanistic links between the formation of reactive metabolites and observed genomic changes nih.govnih.gov. Researchers utilize these labeled compounds to identify key genes responsible for toxic effects and to analyze the relationships between marker genes and target organ toxicity nih.gov. This approach allows for the uncovering of chemically specific alterations in gene expression, which is crucial for toxicological classification and mechanistic research nih.gov. By providing a means to trace metabolic pathways and identify the origin of toxic effects at a molecular level, deuterated compounds contribute to a deeper understanding of how compounds exert their influence, thereby facilitating the prediction of potential toxicities of new chemical entities researchgate.netnih.gov.
| Application Area in Toxicogenomics | Key Role of Deuterated Compounds | Techniques Employed | Research Focus |
| Mechanistic Elucidation | Tracers for metabolic pathways | Mass Spectrometry (MS), NMR Spectroscopy | Linking reactive metabolite formation to gene expression changes nih.govnih.gov |
| Gene Expression Analysis | Internal standards for quantification | MS, LC-MS-MS | Identifying key genes affected by chemical exposure nih.gov |
| Pathway Analysis | Probes for biological processes | MS, NMR | Understanding cellular responses to xenobiotics researchgate.netnih.gov |
| Toxicological Classification | Tools for chemical specificity | Transcriptomics, Proteomics | Elucidating modes of toxic action nih.gov |
| Application in Quantitative Analysis | Role of Deuterated Compound | Key Techniques | Benefits |
| Proteomics | Internal Standard | LC-MS/MS, SILAC | Accurate protein quantification, biomarker discovery nih.govnih.govacs.orgutoronto.ca |
| Metabolomics | Internal Standard | LC-MS/MS, GC-MS | Precise metabolite quantification, pharmacokinetic studies nih.govrapidnovor.comdrughunter.comfda.gov |
| Drug Development (ADME) | Tracer, Standard | LC-MS/MS | Quantifying drug and metabolite levels in biological samples nih.govnih.govjst.go.jp |
| Pharmacokinetic Studies | Internal Standard | LC-MS/MS | Reliable measurement of drug exposure over time nih.govrapidnovor.com |
Future Directions and Advanced Methodological Developments in Deuterated Compound Research
Innovations in Site-Selective Deuteration Synthesis
The precise placement of deuterium (B1214612) atoms within a molecule is critical for maximizing the benefits of the kinetic isotope effect, which can slow metabolic degradation at specific sites. osaka-u.ac.jpnih.gov Historically, the synthesis of deuterated compounds was often complex and lacked specificity. However, recent innovations are providing more efficient and selective methodologies applicable to the synthesis of complex molecules like Amoxapine-d8.
Key advancements in this area include:
Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This technique uses transition metal catalysts to directly exchange hydrogen atoms for deuterium on a substrate. It is a powerful tool for late-stage deuteration, allowing for the modification of complex molecules without requiring a complete re-synthesis. researchgate.net
Photoinduced Deuteration: Emerging metal-free methods utilize photoexcitation to increase the basicity of aromatic rings, enabling selective deuteration at positions that are often difficult to access through traditional catalytic methods. nih.gov This approach offers a milder alternative for introducing deuterium into sensitive molecular scaffolds.
Development of Novel Deuterated Reagents: The creation of new, highly reactive deuterated synthons and reagents has streamlined the incorporation of deuterium. For instance, the development of reagents for trideuteromethylation allows for the precise installation of a CD3 group, a common modification in deuterated drug development. osaka-u.ac.jpnih.gov The synthesis of amines selectively deuterated at their α and/or β positions can now be achieved with high precision by selecting the appropriate deuterated reagents. nih.gov
These innovative strategies are crucial for preparing specifically labeled compounds like Amoxapine-d8, where the position of the deuterium atoms is designed for a particular application, such as serving as a stable internal standard for bioanalytical assays.
| Deuteration Method | Description | Typical Reagents/Conditions | Relevance to Complex Molecules |
|---|---|---|---|
| Metal-Catalyzed H/D Exchange | Direct replacement of C-H bonds with C-D bonds using a metal catalyst. | Ru/C, Ir/C, D2O osaka-u.ac.jp | Enables late-stage deuteration, avoiding lengthy de novo synthesis. consensus.app |
| Photoexcited Aromatic HIE | Metal-free method using light to enhance aromatic basicity for electrophilic deuteration. | UV light, deuterated hexafluoroisopropanol (HFIP-d1) nih.gov | Allows for selective labeling at positions inaccessible by other methods. nih.gov |
| Use of Deuterated Synthons | Incorporation of pre-deuterated building blocks into a larger molecule. | Iodo[2H3]methane, deuterated alkyl sulfonium (B1226848) salts osaka-u.ac.jpnih.gov | Provides high levels of deuterium incorporation at specific, pre-determined sites. nih.gov |
Integration of Deuterated Analogs with Advanced Analytical Platforms
Amoxapine-d8 is primarily utilized as an internal standard in quantitative analytical methods, most notably those coupling chromatography with mass spectrometry. cerilliant.commedchemexpress.com The integration of deuterated analogs with these advanced platforms is essential for achieving the high accuracy and precision required in clinical toxicology, forensic analysis, and pharmacokinetic studies. cerilliant.comlcms.cz
The value of a deuterated internal standard like Amoxapine-d8 lies in its physicochemical similarity to the non-labeled analyte (Amoxapine). Key characteristics include:
Co-elution: In liquid chromatography (LC) or gas chromatography (GC), Amoxapine-d8 exhibits nearly identical retention times to Amoxapine (B1665473). nih.gov This co-elution ensures that both the analyte and the internal standard are subjected to the same experimental conditions, including any potential matrix effects or ionization suppression. oup.com
Mass Differentiation: Despite their chromatographic similarities, the mass spectrometer can easily distinguish between Amoxapine and Amoxapine-d8 due to the mass difference imparted by the eight deuterium atoms.
Improved Accuracy: By adding a known quantity of Amoxapine-d8 to a sample, analysts can calculate the concentration of the unlabeled Amoxapine with high accuracy. The ratio of the analyte's signal to the internal standard's signal corrects for variations in sample extraction, handling, and instrument response. lcms.cz
This isotope dilution mass spectrometry approach is the gold standard for quantitative bioanalysis. The use of Amoxapine-d8 is critical for accurately quantifying Amoxapine and its metabolites, such as 8-hydroxyamoxapine, in biological matrices like serum or urine. nih.govnih.gov
| Compound | Chemical Formula | Molecular Weight (approx.) | Primary Role in Analytical Platforms |
|---|---|---|---|
| Amoxapine | C17H16ClN3O | 313.78 g/mol | Analyte to be quantified. crmlabstandard.com |
| Amoxapine-d8 | C17H8D8ClN3O | 321.83 g/mol cerilliant.com | Internal standard for accurate quantification via isotope dilution. cerilliant.commedchemexpress.com |
| 8-Hydroxyamoxapine | C17H16ClN3O2 | 329.78 g/mol | Active metabolite, often quantified alongside the parent drug. nih.gov |
| 8-Hydroxyamoxapine-d8 | C17H8D8ClN3O2 | 337.83 g/mol medchemexpress.com | Internal standard for the accurate quantification of the 8-hydroxy metabolite. medchemexpress.com |
Expanding the Scope of Deuterium Labeling in Mechanistic Biological Investigations
Beyond their use as analytical standards, deuterated compounds are invaluable tools for investigating the biological mechanisms of drugs. The substitution of hydrogen with deuterium creates a stronger chemical bond (the kinetic isotope effect), which can significantly slow the rate of metabolic reactions that involve breaking this bond. nih.govchem-station.com This principle allows researchers to probe the metabolic fate and pharmacokinetic profile of drugs like Amoxapine.
Amoxapine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to form active metabolites such as 7-hydroxy-amoxapine and 8-hydroxy-amoxapine. nih.govdrugbank.com The parent drug has a half-life of about eight hours, while the active 8-hydroxy metabolite has a much longer half-life of 30 hours. drugs.comresearchgate.net
By using selectively deuterated versions of Amoxapine, researchers can:
Identify Metabolic Soft Spots: Placing deuterium at various positions on the Amoxapine molecule and observing changes in its metabolic profile can reveal which C-H bonds are most susceptible to enzymatic cleavage. nih.gov
Probe Reaction Mechanisms: Isotope labeling is a classic technique for distinguishing between different potential chemical or enzymatic reaction pathways. researchgate.netdntb.gov.ua
These mechanistic studies provide a deeper understanding of a drug's behavior in vivo. The insights gained from investigations using compounds like Amoxapine-d8 can inform the design of next-generation therapeutics with improved pharmacokinetic properties, potentially leading to greater efficacy and safety. nih.govresearchgate.net
| Metabolite of Amoxapine | Metabolic Process | Potential Use of Deuterium Labeling |
|---|---|---|
| 7-Hydroxyamoxapine | CYP450-mediated hydroxylation nih.gov | Deuteration at or near the 7-position to probe the rate and mechanism of this specific hydroxylation pathway. |
| 8-Hydroxyamoxapine | CYP450-mediated hydroxylation nih.govdrugbank.com | Deuteration at or near the 8-position to study the formation of this major, long-lasting active metabolite. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
